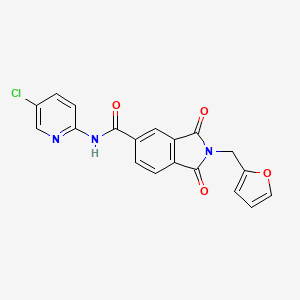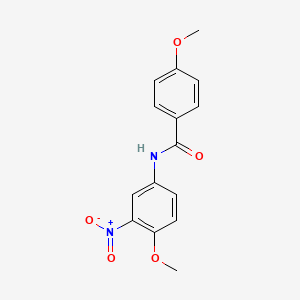![molecular formula C17H26ClNO3 B4411475 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride
Descripción general
Descripción
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride, also known as MPBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic cathinones, which are commonly used as psychoactive substances. However, the focus of
Mecanismo De Acción
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to euphoria, increased energy, and decreased appetite. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is its potential for abuse, which can make it difficult to obtain and use in a controlled manner.
Direcciones Futuras
There are several potential future directions for research involving 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, this compound could be used to study the effects of synthetic cathinones on the brain and to develop new treatments for addiction. Finally, further research is needed to better understand the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and it has been used to investigate the effects of synthetic cathinones on the central nervous system. However, its potential for abuse and the need for further research on its long-term effects highlight the importance of using this compound in a controlled and responsible manner.
Aplicaciones Científicas De Investigación
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride has been studied for its potential as a research tool in various fields such as pharmacology, neuroscience, and toxicology. It has been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. Additionally, this compound has been used to investigate the effects of synthetic cathinones on the central nervous system.
Propiedades
IUPAC Name |
4-[4-(3-morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15(19)3-4-16-5-7-17(8-6-16)21-12-2-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONGOSAPGOKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
